Ethyl imidazo[1,2-a]pyridine-5-carboxylate
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Overview
Description
Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a chemical compound with the CAS Number: 177485-39-1. It has a molecular weight of 190.2 and its IUPAC name is ethyl imidazo[1,2-a]pyridine-5-carboxylate .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A metal-free sequential dual oxidative amination of C (sp3)-H bonds under ambient conditions has been reported to afford imidazo[1,5-a]pyridines in very good yields .Molecular Structure Analysis
The molecular structure of Ethyl imidazo[1,2-a]pyridine-5-carboxylate is represented by the InChI code: 1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3 . The imidazo[1,2-a]pyridine fragment is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A transition-metal-free sp3 C–H amination reaction has been established for imidazo[1,5-a]pyridine synthesis employing molecular iodine from 2-pyridyl ketones and alkylamines .Physical And Chemical Properties Analysis
Ethyl imidazo[1,2-a]pyridine-5-carboxylate is a solid substance with a purity of 95%. It should be stored sealed in a dry room temperature environment .Scientific Research Applications
Antituberculosis Agents
- Scientific Field: Medicinal Chemistry
- Summary of Application: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes: These compounds have shown promising results in the fight against TB, contributing to the renaissance era of TB drug discovery research .
Optoelectronic Devices and Sensors
- Scientific Field: Materials Science
- Summary of Application: Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, including materials science . They have been used in different technological applications, such as optoelectronic devices and sensors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Many promising innovations have been reported in recent years .
Anti-Cancer Drugs
- Scientific Field: Oncology
- Summary of Application: Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs . Their unique chemical structure and versatility make them suitable for this application .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: These compounds have shown promising results in the fight against various types of cancer .
Emitters for Confocal Microscopy and Imaging
- Scientific Field: Biomedical Imaging
- Summary of Application: Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This application takes advantage of their luminescent properties .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: These compounds have contributed to advancements in biomedical imaging techniques .
Antimicrobial Agents
- Scientific Field: Microbiology
- Summary of Application: Imidazo[1,2-a]pyridine analogues have been used in the development of antimicrobial agents . Their unique chemical structure and versatility make them suitable for this application .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: These compounds have shown promising results in the fight against various types of microbial infections .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis . This application takes advantage of their unique chemical structure .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: These compounds have contributed to advancements in organic synthesis techniques .
Safety And Hazards
The safety information for Ethyl imidazo[1,2-a]pyridine-5-carboxylate includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
properties
IUPAC Name |
ethyl imidazo[1,2-a]pyridine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-5-9-11-6-7-12(8)9/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVVQICOKBGMQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NC=CN21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456163 |
Source
|
Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl imidazo[1,2-a]pyridine-5-carboxylate | |
CAS RN |
177485-39-1 |
Source
|
Record name | ethyl imidazo[1,2-a]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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